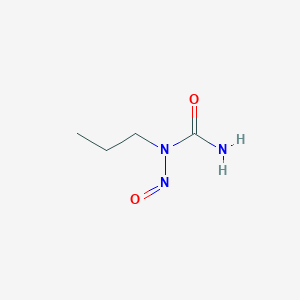

N-NITROSO-N-PROPYL UREA

Description

Contextualization within the N-Nitroso Compound Class

NPU belongs to the N-nitroso compounds, a large and diverse group of chemicals known for their carcinogenic and mutagenic properties. nih.gov These compounds are formed from the nitrosation of amines and are implicated in various human cancers. The biological activity of N-nitroso compounds in humans is not believed to differ substantially from that observed in experimental animals, making them a subject of significant research and concern. nih.gov

Nitrosoureas are a specific class of N-nitroso compounds that contain both a nitroso group (R-NO) and a urea (B33335) moiety. nih.govwikipedia.org This structure confers particular properties upon them.

Alkylation and Carbamoylation: Nitrosoureas are known as alkylating agents. wikipedia.org NPU, for example, exerts its effects by transferring its propyl group to nucleophilic sites on DNA, leading to the formation of DNA adducts such as O6-propylguanine and 7-propylguanine. This alkylation can cause mutations, inhibit DNA replication, and trigger cell death.

Lipophilicity: A key characteristic of many nitrosoureas is their lipophilicity (fat-solubility). nih.govwikipedia.org This property allows them to cross the blood-brain barrier, which has made some compounds in this class useful for treating brain tumors. wikipedia.orgtaylorandfrancis.com

Spontaneous Decomposition: Unlike N-nitrosamines, which require metabolic activation by enzymes, nitrosoureas can decompose spontaneously in the body to form reactive electrophilic alkylating agents that can alter DNA. nih.gov

N-nitroso compounds are well-established as potent carcinogens and mutagens in a wide range of animal species. nih.govscienceasia.org Over 80% of the more than one hundred N-nitroso compounds tested have proven to be mutagenic and carcinogenic, inducing tumors in various organs. scienceasia.org

The carcinogenic mechanism of N-nitroso compounds involves their ability to form reactive intermediates that alkylate DNA, leading to genetic mutations. nih.gov For nitrosamines, this process is typically initiated by metabolic activation via cytochrome P450 enzymes. researchgate.net The resulting DNA adducts, if not repaired, can lead to the initiation of carcinogenesis. nih.gov There is substantial evidence that these compounds are carcinogenic in all animal species tested, and it is highly probable that they are also carcinogenic to humans. nih.govscienceasia.orgiarc.fr Consequently, human exposure to these carcinogens is considered a significant health hazard. scienceasia.org

Structure

3D Structure

Properties

IUPAC Name |

1-nitroso-1-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSSUISOYLCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021204 | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-57-9 | |

| Record name | N-Nitroso-N-propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosopropylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of N Nitroso N Propyl Urea in Experimental Oncology

Molecular Interactions and Alkylation

The biological activity of N-nitroso-N-propylurea (NPU) is primarily a consequence of its ability to act as an alkylating agent. This property drives its interaction with and modification of crucial cellular components, most notably DNA.

Direct-Acting Alkylating Agent Properties

N-nitroso-N-propylurea is categorized as a direct-acting alkylating agent. nih.gov This classification signifies that it does not require metabolic activation to become chemically reactive. nih.gov Unlike some other N-nitroso compounds, such as N-nitrosamines, which need enzymatic conversion to exert their alkylating effects, N-nitroso-N-propylurea can spontaneously decompose to form electrophilic species. nih.gov The urea (B33335) moiety within its structure facilitates this process, making it a potent agent capable of transferring its propyl group to nucleophilic sites on macromolecules.

DNA Adduct Formation

The primary target for the alkylating action of N-nitroso-N-propylurea is DNA. The transfer of a propyl group to the DNA molecule results in the formation of DNA adducts, which are covalent modifications of the DNA bases. These adducts are central to the biological consequences of exposure to this compound. If these DNA adducts are not removed by cellular repair mechanisms, they can lead to mutations during DNA replication. mdpi.comkegg.jp

Research has shown that the decomposition of N-nitroso-N-propylurea leads to the formation of both n-propyl and isopropyl DNA adducts. The primary adducts identified are O6-propylguanine and 7-propylguanine. The formation of these adducts occurs at different nucleophilic sites on the DNA bases. The generation of both n-propyl and rearranged isopropyl products is a key characteristic of the chemical reactivity of this compound. The detection of both 1-propanol (B7761284) and 2-propanol following the breakdown of N-nitroso-N-propylurea provides evidence for the formation of both n-propyl and isopropyl carbocations. mdpi.com

The formation of DNA adducts by N-nitroso-N-propylurea proceeds through a series of reactive intermediates. The process is initiated by the decomposition of the N-nitrosourea. This decomposition is thought to generate a propyldiazonium ion. mdpi.comfrontiersin.org This diazonium ion is a highly reactive and unstable species. masterorganicchemistry.com

The propyldiazonium ion can then follow one of two main pathways. It can directly alkylate DNA through an S_N2-type reaction, transferring the n-propyl group to a nucleophilic site on a DNA base and releasing nitrogen gas. frontiersin.org Alternatively, the propyldiazonium ion can lose a molecule of nitrogen to form a propyl carbonium ion (a carbocation). mdpi.com This carbocation is also a potent electrophile that can react with DNA. mdpi.com The formation of the isopropyl DNA adducts is explained by the rearrangement of the n-propyl carbonium ion to the more stable secondary isopropyl carbonium ion before it reacts with the DNA molecule. mdpi.comlibretexts.org The presence of both n-propanol and 2-propanol as metabolic byproducts supports the existence of these two distinct carbocation intermediates. mdpi.com

The specific type of DNA adduct formed and its persistence within the cell are critical determinants of the ultimate biological effect. Different adducts have varying efficiencies in causing miscoding during DNA replication and are recognized and repaired by cellular DNA repair pathways with different efficiencies. The persistence of these adducts increases the likelihood of permanent mutations. kegg.jp The relationship between the formation of specific DNA adducts by N-nitroso compounds and the resulting mutations has been a subject of extensive study. nih.gov

Role of Diazonium and Carbonium Ions in Adduct Formation

Genotoxic Pathways

The genotoxicity of N-NITROSO-N-PROPYL UREA is a cornerstone of its biological activity, leading to a range of damaging effects on cellular genetic material.

Induction of DNA Fragmentation and Damage

This compound and related N-nitroso compounds are known to induce DNA fragmentation. nih.govresearchgate.net This damage is a direct consequence of the compound's alkylating nature. Upon entering the biological system, NPU can transfer its propyl group to nucleophilic sites on DNA bases. This process can lead to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can cause DNA strand breaks. medchemexpress.com Research has demonstrated that exposure to N-nitroso compounds can lead to a detectable increase in DNA strand breaks in various organs. The alkaline elution technique is a common method used to measure this DNA fragmentation. nih.govresearchgate.net

Activation of Unscheduled DNA Synthesis

The damage inflicted by this compound triggers cellular repair mechanisms, including unscheduled DNA synthesis (UDS). UDS is a form of DNA synthesis that occurs outside of the normal S-phase of the cell cycle and is indicative of DNA excision repair. nih.govnih.govoecd.org When DNA is damaged by agents like NPU, the cell initiates a process to remove the damaged segment and synthesize a new, correct stretch of DNA. oecd.orgcanada.ca The incorporation of labeled thymidine (B127349), such as tritium-labelled thymidine (3H-TdR), into the DNA of non-dividing cells is a key indicator of UDS. oecd.org Studies on similar N-nitroso compounds have shown a dose-dependent induction of UDS in various cell types, including rat esophageal and human urothelial cells, confirming that these compounds stimulate DNA repair pathways. nih.govnih.gov A positive UDS test result indicates that the substance can induce DNA damage that is then repaired. oecd.orgoecd.org

Mutagenic Potential and Mutation Spectra

The DNA adducts formed by this compound, if not properly repaired, can lead to mutations during DNA replication. medchemexpress.commedchemexpress.com NPU and other N-nitroso compounds are potent mutagens. medchemexpress.comlookchem.com The primary mechanism involves the alkylation of DNA bases, particularly the formation of O6-propylguanine and 7-propylguanine adducts. The O6-alkylguanine adducts are particularly mutagenic as they can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to GC to AT transition mutations. nih.govwikipedia.org

The mutagenic potential of N-nitroso compounds has been extensively studied in various systems, including the Ames test using Salmonella strains. nih.govnih.gov For instance, N-nitroso propranolol (B1214883) (NNP), a related compound, has been shown to induce both base pair substitutions and frameshift mutations. nih.govhesiglobal.org The specific types of mutations induced (the mutation spectrum) can depend on the specific adducts formed and the efficiency of the DNA repair systems in the target cells. nih.gov

Table 1: Mutagenic Effects of N-Nitroso Compounds

| Compound | Test System | Observed Mutations | Reference |

|---|---|---|---|

| This compound (and related compounds) | General | GC to AT transitions | nih.govwikipedia.org |

| N-Nitroso propranolol (NNP) | Salmonella (Ames test) | Base pair substitutions (TA1535, TA100), Frameshift mutations (TA98) | nih.gov |

Cellular and Subcellular Responses

Cells possess intricate mechanisms to counteract the damaging effects of genotoxic agents like this compound, involving DNA repair and the modulation of signaling pathways.

DNA Repair Mechanisms in Response to this compound-Induced Adducts and Damage

In response to the DNA adducts formed by this compound, cells activate a variety of DNA repair pathways. nih.govnih.gov The primary mechanism for removing the mutagenic O6-alkylguanine adducts is through the action of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This protein directly transfers the alkyl group from the guanine (B1146940) base to one of its own cysteine residues, thereby restoring the correct DNA structure. nih.gov

Other repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are also involved in repairing the various types of DNA damage induced by N-nitroso compounds. nih.gov The efficiency of these repair systems is a critical determinant of the ultimate biological outcome, influencing whether the cell survives, undergoes apoptosis, or accumulates mutations that can lead to cancer. medchemexpress.commedchemexpress.com

Modulation of Intracellular Signaling Pathways (e.g., NF-κB activity)

Beyond direct DNA damage and repair, this compound can also modulate intracellular signaling pathways that play crucial roles in cell survival, proliferation, and inflammation. One such pathway is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses, as well as cell survival. frontiersin.orgnih.gov

Studies on the related compounds N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU) have shown that they can increase cellular NF-κB activity in human malignant keratinocytes. nih.gov This activation appears to be mediated through a protein kinase C (PKC)-dependent pathway and involves the phosphorylation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov The upregulation of NF-κB activity by these nitrosoureas may contribute to their carcinogenic effects by promoting a pro-inflammatory microenvironment and inhibiting apoptosis. medchemexpress.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-nitroquinoline-1-oxide |

| Benzo[a]pyrene |

| N-methyl-N'-nitro-N-nitrosoguanidine |

| N-nitroso-N-ethylurea |

| N-nitroso-N-methylurea |

| This compound |

| N-nitrosodi-n-butylamine |

| N-nitrosodi-n-propylamine |

| N-nitrosodiethanolamine |

| N-nitrosodiethylamine |

| N-nitrosodimethylamine |

| N-nitrosomorpholine |

| N-nitrosopyrrolidine |

| N-nitroso propranolol |

| Streptozotocin |

Effects on Cell Proliferation and Differentiation

This compound (NPU), a potent alkylating agent, exerts profound and disruptive effects on the fundamental cellular processes of proliferation and differentiation. Its activity is a cornerstone of its carcinogenicity, leading to uncontrolled cell division and a loss of specialized cell function, ultimately resulting in neoplastic transformation. The compound's interaction with cellular macromolecules, particularly DNA, initiates a cascade of events that overrides the normal regulatory mechanisms governing cell cycle progression and the maintenance of cellular identity.

Research has firmly established that NPU is a powerful carcinogen, with a specific capacity to induce thymic lymphomas in certain animal models, such as the F344 rat. nih.govnih.govoup.com This organ-specific carcinogenesis highlights a key aspect of NPU's effect on proliferation: the existence of specific target cells that are particularly susceptible to its transforming action. Experiments involving the transplantation of thymus tissue have strongly suggested that the target cells for NPU-induced lymphomagenesis reside within the thymus itself, rather than originating in the bone marrow and migrating to the thymus. nih.gov This indicates a localized and specific proliferative response to the carcinogen.

The transformation of these intrathymic cells into malignant lymphoma represents a drastic alteration of both proliferation and differentiation. The resulting tumors are characterized by populations of rapidly dividing lymphoid cells that have lost their normal, differentiated features. nih.gov Morphological studies of these NPU-induced thymic lymphomas have classified them into types such as lymphoblastic and large cell, which consist of immature and abnormally proliferating lymphoid cells. nih.gov This loss of differentiation is a hallmark of cancer, where cells revert to a more primitive, unspecialized state, enabling relentless proliferation. lumenlearning.comwho.int

While specific molecular pathway studies for NPU are less common than for its analogue, N-methyl-N-nitrosourea (MNU), the mechanisms are understood to be similar. Nitrosourea (B86855) compounds function as alkylating agents that cause DNA damage. nih.gov This damage, if not properly repaired, can lead to mutations in critical genes that regulate the cell cycle, such as tumor suppressor genes and proto-oncogenes. lumenlearning.com Disruption of these genetic checkpoints can lead to unchecked cell division. For instance, studies with the related compound N-nitroso-N-ethylurea (NEU) show it activates major checkpoint signaling kinases, demonstrating how these agents can directly interfere with cell cycle regulation. nih.gov

The process of carcinogenesis driven by NPU is therefore a dual assault on cellular homeostasis: it forces cells into a state of continuous proliferation while simultaneously stripping them of their specialized characteristics and functions, a fundamental shift in cellular differentiation. wikipedia.org

Table 1: Research Findings on this compound-Induced Cell Proliferation

| Animal Model | Compound | Observed Effect | Key Research Findings | Citation |

|---|---|---|---|---|

| F344 Rats | This compound (NPU) | High incidence of thymic lymphoma | The primary target cells for NPU's carcinogenic activity are located within the thymus. | nih.gov |

| F344 Rats | N-propyl-N-nitrosourea (PNU) | Induction of tumors in the hematopoietic system, digestive tract, and nervous system. | Demonstrates broad carcinogenic potential affecting proliferation in multiple organ systems. | jst.go.jp |

Table 2: Research Findings on this compound-Induced Changes in Cell Differentiation

| Animal Model/System | Compound | Observed Effect | Key Research Findings | Citation |

|---|---|---|---|---|

| F344 Rats | This compound (NPU) | Development of malignant lymphomas (lymphoblastic, large cell types). | NPU causes the transformation of normal thymic cells into undifferentiated, neoplastic lymphoid cells, indicating a profound loss of normal differentiation. | nih.gov |

N Nitroso N Propyl Urea in Experimental Oncogenesis

Organ and Tissue-Specific Tumorigenesis

NPU demonstrates a distinct pattern of organ and tissue specificity in the induction of neoplasms, with a pronounced effect on the thymus and the gastrointestinal tract.

Induction of Thymic Lymphomas

A significant body of research highlights the potent ability of NPU to induce thymic lymphomas, particularly in specific rat strains. oup.comnih.gov Studies involving the oral administration of NPU to F344/DuCrj rats have shown a high incidence of thymic lymphomas, reaching up to 85%. oup.comnih.gov These lymphomas are considered to be of T-cell lineage. nih.gov

Experiments have been conducted to pinpoint the location of the target cells for NPU-induced lymphomagenesis. nih.govoup.com Evidence strongly suggests that the primary target cells for the leukemogenic activity of NPU reside within the thymus itself, rather than in the bone marrow. nih.govoup.com This was demonstrated in experiments where thymectomized rats that received normal thymus grafts subsequently developed thymic lymphomas in the grafted tissue following NPU administration. nih.govoup.com

Gastrointestinal Carcinogenesis (e.g., duodenal tumors, colon tumors)

In addition to thymic lymphomas, NPU is a known inducer of tumors within the gastrointestinal tract. Following oral administration in F344 rats, duodenal tumors were the second most frequently observed neoplasm after thymic lymphomas, with an incidence of 48%. oup.comnih.gov

The broader class of N-nitroso compounds, to which NPU belongs, is known to induce colon tumors. nih.gov While monoalkylnitrosoureas are generally unstable, they have been shown to be effective in inducing colon tumors in rats after oral administration. nih.gov Specifically, compounds like nitroso-n-butyl-, n-amyl-, and n-hexyl-urea have been reported to induce colon tumors. nih.gov

Spectrum of Other Induced Neoplasms

While thymic and gastrointestinal tumors are the most prominent, the carcinogenic effects of N-nitroso compounds, including those structurally related to NPU, can extend to other organs. For instance, studies with related compounds have shown the induction of neoplasms in the forestomach, lung, and bone (osteogenic sarcomas). aacrjournals.org The specific spectrum of tumors can be influenced by the chemical structure of the nitrosourea (B86855) compound. aacrjournals.org

Pathological Characterization of N-NITROSO-N-PROPYL UREA-Induced Lesions

The thymic tumors induced by NPU in F344/DuCrj rats have been pathologically classified as malignant lymphomas. nih.govoup.com Microscopic examination has led to their categorization into three main types based on their features:

Lymphoblastic type (57%): These tumors consist of medium-sized lymphoid cells with a moderate amount of polyribosomes. nih.govoup.com

Large cell type (32%): Characterized by lymphoid cells that are significantly larger than the lymphoblastic type, containing more numerous polyribosomes and larger nucleoli. nih.govoup.com

Pleomorphic type (11%): Composed of lymphoid cells with severely infolded nuclei and non-neoplastic interdigitating reticulum cells. nih.govoup.com

Electron microscopy has confirmed that these tumors are malignant lymphomas and not thymomas, as epithelial cells were largely absent. nih.gov No viral particles have been detected within the tumor cells of any of the three types. nih.govoup.com

In the gastrointestinal tract, NPU-related compounds induce epithelial-type tumors, such as adenomas and adenocarcinomas. nih.gov

Factors Influencing Tumor Induction and Progression

The development and progression of NPU-induced tumors are influenced by several factors, most notably the species and strain of the animal model used.

Species and Strain Susceptibility in Animal Models

The F344 rat strain has been extensively used in studies of NPU-induced carcinogenesis and has been shown to have a high susceptibility to developing thymic lymphomas. oup.comnih.govwikigenes.org In contrast, research has identified the LES rat strain as being resistant to PNU-induced thymic lymphomas. nih.gov This difference in susceptibility has been linked to a specific gene, designated as the thymic lymphoma susceptible‐1 (Tls‐1) gene. nih.gov

Interestingly, experiments with transplantation chimeras between the susceptible F344 and resistant LES strains have revealed that the target cells for thymic lymphomagenesis in both strains are equally susceptible to PNU when they are in a susceptible host environment. nih.gov This suggests that the Tls-1 gene's effect is not on the susceptibility of the target cells themselves but rather on other host factors that influence the development of the lymphoma. nih.gov

The following table summarizes the tumor incidence in an experimental study with F344/DuCrj rats:

| Organ/Tissue | Tumor Incidence |

| Thymus (Lymphomas) | 85% |

| Duodenum | 48% |

Data from a study involving continuous oral administration of N-nitroso-N-propylurea to female F344/DuCrj rats. oup.com

Sex-Related Differences in Carcinogenic Response

The carcinogenic response to N-Nitroso-N-propyl urea (B33335) (NPU) exhibits notable differences between sexes in various animal models. These distinctions are often observed in the incidence, type, and latency of induced tumors.

In studies involving rats, female rats have demonstrated a higher susceptibility to developing certain types of tumors compared to their male counterparts. For instance, research on N-methyl-N-nitrosourea (MNU), a related compound, has shown a significantly higher incidence of thyroid carcinomas in female rats compared to males. scispace.comnih.gov This increased susceptibility in females was linked to hormonal factors, as ovariectomy was found to decrease the incidence of these tumors. scispace.comnih.gov Conversely, castration in males did not significantly alter the tumor incidence. scispace.comnih.gov

Furthermore, investigations into other N-nitroso compounds have also highlighted sex-specific carcinogenic effects. In mice treated with N-nitrosohexamethyleneimine, liver angiosarcomas were observed exclusively in males of three different strains, and hepatocellular tumors had a much higher incidence in male NZY mice compared to females of the same strain. nih.gov These findings suggest a strong influence of sex on the target organ and the type of tumor that develops following exposure to N-nitroso compounds.

The table below summarizes findings on sex-related differences in tumor induction by N-nitroso compounds in rats:

| Compound | Animal Strain | Tumor Type | Sex-Related Findings | Reference |

| N-Methyl-N-nitrosourea (MNU) | Long-Evans (LE) rats | Thyroid Carcinoma | Incidence was significantly higher in females than in males. Ovariectomy decreased the incidence in females, while castration had no effect in males. | scispace.comnih.gov |

| N-Propyl-N-nitrosourea (PNU) | Donryu rats | Ovarian Sertoli Cell Tumors | High incidence of these tumors was observed in female rats. | nih.gov |

| N-Nitrosohexamethyleneimine | NZY mice | Hepatocellular Tumors | 53% incidence in males compared to an absence of these tumors in females. | nih.gov |

| N-Nitrosohexamethyleneimine | Three mouse strains | Liver Angiosarcomas | Occurred only in males. | nih.gov |

These sex-related differences in carcinogenic response are thought to be mediated by a variety of factors, including hormonal status, metabolic pathways, and genetic predisposition. For example, estrogens have been suggested to promote thyroid tumorigenesis. nih.gov The interplay of these factors contributes to the diverse and sex-specific outcomes observed in experimental oncogenesis studies with N-nitroso compounds.

Molecular Signatures in this compound-Induced Tumors

The carcinogenic activity of this compound (NPU) and other N-nitroso compounds is rooted in their ability to act as alkylating agents, which leads to the formation of DNA adducts. This DNA damage, if not properly repaired, can result in mutations in critical genes, ultimately leading to neoplastic transformation. mdpi.com The molecular signatures found in tumors induced by these compounds provide insights into the mechanisms of carcinogenesis.

A primary mechanism of action for NPU involves the transfer of its propyl group to nucleophilic sites on DNA, forming adducts such as O6-propylguanine and 7-propylguanine. The formation of O6-alkylguanine adducts is a particularly critical event in the initiation of cancer, as these adducts can lead to G to A transition mutations if not repaired before DNA replication. mdpi.com

Studies on related N-nitroso compounds have identified specific genetic and epigenetic alterations in induced tumors. For instance, in colon carcinogenesis models using various N-nitroso compounds, transcriptomic analyses have revealed modifications in key cellular pathways, including cell cycle regulation, apoptosis, oxidative stress, and inflammation. nih.gov

Genetic analysis of N-Propyl-N-nitrosourea (PNU)-induced T-lymphomas in rats has pointed to a multifactorial genetic process. nih.gov This research identified several quantitative trait loci (QTLs) on different chromosomes associated with susceptibility to T-lymphoma development and the length of the latency period, indicating that multiple genes influence the carcinogenic outcome. nih.gov

The table below outlines some of the key molecular alterations observed in tumors induced by N-nitroso compounds:

| N-Nitroso Compound(s) | Tumor Type / Cell Line | Key Molecular Findings | Reference |

| N-nitrosodiethylamine (NDEA), N-nitrosopiperidine (NPIP), N-nitrosopyrrolidine (NPYR) | Human colon carcinoma cell line (Caco-2) | Alterations in gene expression related to cell cycle regulation, apoptosis, oxidative stress, and inflammation. | nih.gov |

| N-Propyl-N-nitrosourea (PNU) | Rat T-lymphomas | Identification of multiple quantitative trait loci (QTLs) on chromosomes 4, 7, 10, and 18 associated with T-lymphoma susceptibility. | nih.gov |

| N-methyl-N-nitrosourea (MNU) | Various animal tumors | Induction of G to A transition mutations in the ras oncogene due to the formation of O6-methylguanine DNA adducts. | mdpi.com |

| Various N-nitroso compounds | Urologic tumors | Aberrant hypermethylation of promoter regions of tumor suppressor genes like WT1, BRCA1, and RARB. | mdpi.com |

These molecular signatures underscore the genotoxic nature of NPU and related compounds. The specific patterns of mutations and pathway alterations can vary depending on the compound, the tissue type, and the genetic background of the host, contributing to the diverse range of tumors observed in experimental studies.

Experimental Methodologies and Models in N Nitroso N Propyl Urea Research

In vivo Carcinogenicity Studies

In vivo studies are crucial for understanding the carcinogenic effects of NPU in a whole-organism context. Rodent models, particularly rats and mice, have been instrumental in this research.

Rodent bioassays are a cornerstone of carcinogenicity testing for chemical compounds like NPU. The F344 rat and Swiss mouse are two commonly utilized strains in this research.

In comparative studies, the carcinogenic effectiveness of NPU and its hydroxylated derivatives has been evaluated through topical application on Swiss mice and intragastric administration to F344 rats. aacrjournals.org Research has shown that hydroxylated derivatives of NPU, such as nitroso-2-hydroxypropylurea and nitroso-3-hydroxypropylurea, are significantly more potent as skin carcinogens in Swiss mice than NPU itself. aacrjournals.org When administered orally to F344 rats, NPU has been shown to induce a high incidence of thymic lymphoma. nih.gov In contrast, a related compound, nitroso-2-hydroxypropylurea, also induced a high incidence of neoplasms of the thymus in F344 rats. aacrjournals.org

Carcinogenicity Findings in Rodent Bioassays

| Compound | Animal Model | Route of Administration | Primary Tumor Site(s) | Reference |

|---|---|---|---|---|

| N-Nitroso-N-propylurea (NPU) | F344 rats | Oral | Thymus (lymphoma) | nih.gov |

| Nitroso-2-hydroxypropylurea | Swiss mice | Topical | Skin | aacrjournals.org |

| Nitroso-3-hydroxypropylurea | Swiss mice | Topical | Skin | aacrjournals.org |

To facilitate detailed and repeatable studies on tumor biology and response to potential therapies, transplantable tumor models are often established from primary tumors induced by carcinogens. In the context of NPU research, transplantable lines of thymic lymphoma induced by NPU in F344 rats have been successfully established. oup.com These models provide a consistent source of tumor cells with known characteristics, which is invaluable for subsequent in vivo and in vitro investigations.

Identifying the specific cell populations that are the primary targets for a carcinogen is a key aspect of understanding its mechanism of action. For NPU-induced thymic lymphomas in F344 rats, research has focused on pinpointing the location of the initial cellular transformation. Experiments involving bone marrow transplantation and thymus grafting have provided strong evidence that the target cells for NPU's leukemogenic activity are located within the thymus (intrathymic cells) rather than in the bone marrow. nih.gov In these studies, thymectomized male rats that received grafts of normal thymuses from female rats and were then administered NPU developed thymic lymphomas primarily of donor cell origin, indicating that the carcinogenic process was initiated within the grafted thymus. nih.gov

Establishment and Characterization of Transplantable Tumor Models

In vitro Genotoxicity and Mutagenicity Assays

In vitro assays offer a controlled environment to investigate the direct genotoxic and mutagenic effects of NPU on various cell types, providing insights into its mechanisms of carcinogenicity at the molecular level.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. lhasalimited.org This test utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium. ecfr.gov

While direct mutagenicity data for NPU in Salmonella typhimurium is not extensively detailed in the provided sources, the mutagenicity of related N-nitroso compounds has been evaluated using this system. For instance, mutagenesis induced by compounds like N-nitrosodi-n-propylamine has been measured in S. typhimurium strains TA100, TA102, and TA104. nih.gov The TA100 strain is primarily used to detect base-pair substitution mutations. nih.gov Interestingly, studies on hydroxylated derivatives of NPU have indicated that their mutagenicity to Salmonella does not appear to be quantitatively related to their carcinogenic potency. aacrjournals.org The bacterial reverse mutation assay, often employing strains like TA100 and TA1535, is considered a suitable method for predicting the mutagenicity of N-nitrosamines, typically in the presence of a metabolic activation system like rat liver S9. nih.gov

Mammalian cell culture systems provide a more physiologically relevant model for studying the genotoxicity of compounds like NPU in human or animal cells.

Primary Hepatocytes: Primary cultures of rat and human hepatocytes are used to assess DNA damage and repair induced by N-nitroso compounds. nih.govaacrjournals.org Genotoxicity in these systems is often measured by techniques such as the alkaline elution assay for DNA fragmentation and the quantification of unscheduled DNA synthesis (UDS) as an indicator of DNA repair. nih.govaacrjournals.org Studies have shown that various N-nitroso compounds can induce dose-related genotoxic responses in both rat and human hepatocytes, suggesting that the rat hepatocyte DNA repair assay is a valid model for predicting the genotoxic potential of these compounds in humans. nih.govaacrjournals.org

Keratinocytes: The genotoxic effects of related N-nitroso compounds have also been investigated in keratinocytes. For example, N-Nitroso-N-methylurea (NMU), a similar alkylating agent, has been shown to increase the activity of the transcription factor NF-κB in human malignant keratinocytes, which can influence cellular responses to DNA damage. medchemexpress.com

Mesenchymal Stromal Cells (MSCs): The influence of nitrosamines on the differentiation potential and genotoxicity in mesenchymal stromal cells has been a subject of investigation. Studies using N-Methyl-N-nitroso-urea on MSCs from umbilical cord blood and bone marrow have revealed that these cells exhibit DNA damage upon exposure. nih.govnih.gov Such studies help to understand the susceptibility of different stem cell populations to genotoxic agents. nih.gov

Mammalian Cell Culture Systems in N-Nitroso Compound Research

| Cell Type | Organism | Assay/Endpoint | Finding | Reference |

|---|---|---|---|---|

| Primary Hepatocytes | Rat, Human | DNA fragmentation, Unscheduled DNA synthesis | N-nitroso compounds induce dose-related DNA damage and repair. | nih.govaacrjournals.org |

| Malignant Keratinocytes | Human | NF-κB activity | N-Nitroso-N-methylurea increases NF-κB activity. | medchemexpress.com |

Assays for DNA Damage and Repair (e.g., alkaline elution, unscheduled DNA synthesis)

The genotoxic potential of N-nitroso compounds, including NPU, is frequently assessed by measuring direct DNA damage and the cell's subsequent repair activities. Two cornerstone techniques in this area are the alkaline elution assay and the measurement of unscheduled DNA synthesis (UDS).

The alkaline elution technique is a sensitive method used to detect DNA fragmentation, particularly single-strand breaks, in cells exposed to chemical agents. nih.govnih.govresearchgate.net The principle of the assay is that DNA is passed through a filter under alkaline conditions; smaller DNA fragments, resulting from strand breaks, elute more rapidly than intact DNA. The rate of elution is therefore directly proportional to the amount of DNA damage. This method has been widely applied in comparative studies to assess the DNA-damaging potency of various N-nitroso compounds in different cell types, such as primary cultures of rat and human hepatocytes. nih.govaacrjournals.org For instance, studies on N-nitrosodi-n-propylamine, a related compound, demonstrated positive dose-dependent responses in DNA fragmentation assays using this technique. nih.govnih.gov

Unscheduled DNA Synthesis (UDS) is an assay that measures DNA repair synthesis. nih.govoecd.org Unlike scheduled DNA synthesis that occurs during the S-phase of the cell cycle, UDS represents the incorporation of nucleotides into the DNA strand outside of this phase as part of the excision repair process. oecd.orgoecd.org It is typically quantified through autoradiography by measuring the uptake of tritium-labelled thymidine (B127349) (³H-TdR) in cells that are not in S-phase. oecd.org Research on N-nitroso compounds in rat and human hepatocytes has shown that these agents induce UDS in a dose-dependent manner, indicating the activation of DNA repair pathways to correct the damage inflicted by the compound. nih.govaacrjournals.org The combination of alkaline elution and UDS assays provides a comprehensive picture of both the DNA damage induced by a compound and the cellular response to that damage. nih.gov

Table 1: Genotoxic Effects of N-Nitroso Compounds in Hepatocytes This table summarizes findings from a comparative study on DNA damage and repair. N-nitrosodi-n-propylamine is included as a structurally relevant compound to N-nitroso-N-propyl urea (B33335).

| Compound | Assay | Species | Observed Effect | Reference |

| N-nitrosodi-n-propylamine | Alkaline Elution (DNA Fragmentation) | Rat & Human | Positive dose-related response | nih.gov, aacrjournals.org |

| N-nitrosodi-n-propylamine | Unscheduled DNA Synthesis (UDS) | Rat & Human | Positive dose-related response | nih.gov, aacrjournals.org |

| N-nitroso-N-methylurea | Alkaline Elution (DNA Fragmentation) | Rat & Human | Positive dose-related response | nih.gov, aacrjournals.org, |

| N-nitroso-N-methylurea | Unscheduled DNA Synthesis (UDS) | Rat & Human | Positive dose-related response | nih.gov, aacrjournals.org, |

Advanced Analytical Techniques for Molecular Analysis

To understand the precise molecular lesions caused by NPU and the resulting changes in cellular function, researchers employ advanced analytical techniques that offer high sensitivity and specificity.

Chromatographic and Spectrometric Methods for DNA Adduct Quantification

The carcinogenicity of NPU is largely attributed to its function as an alkylating agent, which covalently modifies DNA to form DNA adducts. cdc.gov The quantification and identification of these adducts are critical for understanding its mechanism of action. The reaction of DNA with propylnitrosourea is known to form n-propyl and isopropyl DNA adducts. cdc.gov

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for separating complex mixtures of DNA adducts from normal nucleosides. nih.govthermofisher.comre-place.be These techniques can be combined with various detection methods, such as fluorescence or ³²P-postlabelling, to enhance sensitivity. nih.gov

Mass Spectrometry (MS) , often coupled with chromatography (LC-MS or GC-MS), is the gold standard for the structural elucidation and sensitive quantification of DNA adducts. nih.govrsc.org High-Resolution Mass Spectrometry (HRMS) provides the specificity needed to identify unknown adducts from complex biological samples, a field known as DNA adductomics. re-place.bere-place.beresearchgate.net For detecting very low levels of adducts, tandem mass spectrometry (MS/MS) offers superior sensitivity. re-place.be Modern hybrid instruments, such as the Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer, combine high resolution and sensitivity, allowing for both the identification and accurate quantification of a wide range of DNA adducts simultaneously. thermofisher.comre-place.be

Table 2: Analytical Methods for DNA Adduct Analysis

| Technique | Description | Application in N-Nitroso Compound Research | Reference |

|---|---|---|---|

| HPLC-Fluorescence | High-Performance Liquid Chromatography coupled with a fluorescence detector. | Detection of fluorescently-tagged DNA adducts. | nih.gov |

| ³²P-Postlabelling with HPLC | DNA adducts are enzymatically radiolabeled with ³²P and then separated by HPLC. | Allows for the detection of very low levels of N-nitroso compound-derived alkylated nucleotides. | nih.gov |

| GC-MS | Gas Chromatography coupled with Mass Spectrometry. | Analysis of volatile or derivatized DNA adducts. | nih.gov, cdc.gov |

| UHPLC-HRMS | Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry. | Enables rapid screening, identification, and quantification of the totality of DNA damage (adductomics). | re-place.be, re-place.be, researchgate.net |

Molecular Biology Approaches for Gene Expression and Pathway Analysis

Exposure to N-nitroso compounds can lead to significant alterations in gene expression, which underpin the cellular response to DNA damage and the progression towards carcinogenesis. Modern molecular biology techniques allow for a global analysis of these changes.

Whole-genome gene expression profiling , or transcriptomics, is used to investigate the broad impact of N-nitroso compounds on cellular function. nih.gov Studies on human lymphocytes exposed to N-nitroso compounds (NOCs) have identified significant modifications in the expression of genes involved in critical cellular pathways. nih.gov These include pathways related to cytoskeleton remodeling, cell cycle control, apoptosis and survival, immune response, and signal transduction. nih.gov

Such analyses can establish a network of genes that respond to NOC-induced genotoxicity. Key genes identified in these networks include FBXW7 (a tumor suppressor involved in protein degradation), BUB3 (a component of the spindle assembly checkpoint), Caspase 2 and Caspase 8 (initiator caspases in apoptosis), SMAD3 (a signal transducer in the TGF-beta pathway), Huntingtin (implicated in various cellular processes), and MGMT (O-6-methylguanine-DNA methyltransferase, a crucial DNA repair enzyme). nih.gov The dysregulation of these genes and pathways provides mechanistic insights into how N-nitroso compounds like NPU may drive the carcinogenic process. nih.gov

Table 3: Genes and Pathways Modulated by N-Nitroso Compound (NOC) Exposure

| Pathway/Process | Key Genes Identified | Implication | Reference |

|---|---|---|---|

| Cell Cycle Control | BUB3, FBXW7 | Disruption of normal cell division and proliferation control. | nih.gov |

| Apoptosis and Survival | Caspase 2, Caspase 8 | Alteration of programmed cell death mechanisms, allowing damaged cells to survive. | nih.gov |

| DNA Repair | MGMT | Changes in the capacity to repair specific DNA adducts. | nih.gov |

| Signal Transduction | SMAD3 | Perturbation of cellular communication and growth signaling. | nih.gov |

| Protein Degradation | FBXW7 | Affects the stability of numerous proteins, including oncoproteins. | nih.gov |

Comparative Studies and Broader Implications

Comparison with Other Nitrosourea (B86855) Carcinogens

N-Nitroso-N-propylurea (NPNU) belongs to the N-alkyl-N-nitrosourea class of compounds, which are recognized for their carcinogenic properties. wikipedia.org Comparative studies involving other members of this class, such as N-nitroso-N-methylurea (MNU), N-nitroso-N-ethylurea (ENU), and N-nitroso-N-butylurea (NBU), reveal significant differences in their biological activities.

The carcinogenic potency and the target organs (organotropism) of N-alkyl-N-nitrosoureas are highly dependent on the nature of the alkyl group. nih.gov While many nitrosoalkylureas are known to induce tumors in the nervous system of rats, this is not the case in hamsters, where they tend to cause tumors in the forestomach and spleen. nih.gov

For instance, a study in Syrian golden hamsters showed that single doses of both MNU and ENU primarily induced squamous cell papillomas in the forestomach. nih.gov MNU also led to a low incidence of liver tumors in the same study. nih.gov In contrast, NPNU has been associated with tumors in various other tissues in different animal models. The variation in target organs highlights the principle of organ specificity among N-nitroso compounds. adventchembio.comscienceasia.org

Interactive Table: Comparative Organotropism of Nitrosoureas in Rodents

| Compound | Species | Primary Target Organs | Secondary Target Organs |

| N-Nitroso-N-propylurea (NPNU) | Rat | Mammary Gland | - |

| N-Nitroso-N-methylurea (MNU) | Hamster | Forestomach nih.gov | Liver nih.gov |

| Rat | Brain, Spinal Cord, Nerves, Stomach, Pancreas, Kidneys epa.gov | - | |

| N-Nitroso-N-ethylurea (ENU) | Hamster | Forestomach nih.gov | - |

This table is based on available data and may not be exhaustive.

The mutagenic profiles of N-alkyl-N-nitrosoureas also exhibit significant variations. Studies comparing MNU and ENU in human diploid fibroblasts found that while ENU is a potent mutagen, MNU is very weak. nih.gov This difference is attributed to the efficient repair of the promutagenic DNA adduct O6-methylguanine, formed by MNU, by human fibroblasts. nih.gov

In mouse spermatogonia, ENU is substantially more mutagenic than MNU in stem cells. nih.gov However, both compounds show high mutagenicity in differentiating spermatogonia. nih.gov The structural differences in the N'-alkyl groups have been shown to have a great significance in the mutagenicity of N-methyl-N'-alkyl-N-nitrosoureas. nih.gov For example, N-nitrosoureas with cyclic N'-alkyl groups demonstrated much higher mutagenic activity in Salmonella typhimurium TA1535 than those with chain N'-alkyl groups. nih.gov

The structure of the alkyl group is a critical determinant of the carcinogenic and mutagenic effects of N-alkyl-N-nitrosoureas. The biological activity of these compounds is related to their ability to alkylate nucleophilic sites in DNA, with the formation and persistence of O6-alkylguanine being of primary importance for their cytotoxic effects. nih.gov

The rate of decomposition of nitrosoureas, which influences their alkylating activity, is also affected by the structure of the alkyl group. nih.gov A study on N-methyl-N'-alkyl-N-nitrosoureas found a small positive correlation between mutagenicity and decomposition rates. nih.gov The size and steric hindrance of the alkyl group can also impact biological activity, with larger or more hindered groups potentially leading to reduced activity.

Variations in Mutagenic Profiles

Contribution of N-NITROSO-N-PROPYL UREA (B33335) Research to General Chemical Carcinogenesis Principles

Research on NPNU and other N-alkyl-N-nitrosoureas has significantly contributed to the understanding of fundamental principles in chemical carcinogenesis. These compounds have served as valuable tools for several key insights:

Direct-Acting Carcinogenesis: The study of N-nitrosoureas has solidified the concept of direct-acting carcinogens, which can induce cancer without prior metabolic conversion. fda.govpharmtech.com This contrasts with the procarcinogenic nature of many other chemical classes, like nitrosamines.

Structure-Activity Relationships: The diverse carcinogenic and mutagenic potencies and organ-specific effects observed among different N-alkyl-N-nitrosoureas have provided classic examples of structure-activity relationships in chemical carcinogenesis. nih.gov These studies have highlighted how subtle changes in chemical structure, such as the length or branching of an alkyl chain, can dramatically alter biological outcomes.

Mechanisms of DNA Alkylation and Repair: Research on these compounds has been instrumental in elucidating the mechanisms of DNA alkylation and the role of specific DNA adducts, such as O6-alkylguanine, in initiating mutagenesis and carcinogenesis. nih.gov It has also shed light on the importance of DNA repair pathways in mitigating the effects of these carcinogens. nih.govnih.gov

Organ and Species Specificity: The varying target organ specificities of N-nitrosoureas across different animal species have underscored the complexity of carcinogenesis and the influence of species-specific factors in determining cancer susceptibility. nih.gov

In essence, the body of research on NPNU and its chemical relatives has provided a foundational framework for understanding how chemical structure dictates carcinogenic mechanism, potency, and tissue targeting, principles that remain central to the field of toxicology and cancer research.

Future Research Directions and Translational Perspectives

Biomarker Development for N-NITROSO-N-PROPYL UREA (B33335) Exposure and Effect

The identification of reliable biomarkers is crucial for assessing exposure to N-nitroso-N-propylurea and its subsequent biological effects. Currently, there is a lack of identified biomarkers of exposure for N-nitrosodi-n-propylamine, a related compound. cdc.govcdc.gov This highlights the need for studies to correlate levels of NPU or its metabolites in biological fluids with exposure levels. cdc.gov

For other N-nitroso compounds, such as the tobacco-specific nitrosamines NNK and NNN, urinary metabolites are utilized as biomarkers of exposure. nih.gov For instance, urinary and serum levels of NNAL, a metabolite of NNK, have been linked to lung cancer risk, while urinary NNN is associated with esophageal cancer risk. nih.gov Furthermore, DNA adducts, which are formed when reactive metabolites of carcinogens bind to DNA, can serve as biomarkers of metabolic activation. nih.gov The development of highly sensitive mass spectrometry methods has enabled the quantification of these biomarkers in human samples like urine, blood, and toenails. nih.gov

Future research should focus on identifying specific metabolites of NPU in human biospecimens and developing sensitive analytical methods for their detection. Additionally, investigating the formation of NPU-specific DNA adducts in target tissues could provide valuable biomarkers of effect, indicating the extent of DNA damage and potential cancer risk.

Elucidation of Novel Carcinogenic Mechanisms

The primary carcinogenic mechanism of N-nitroso compounds is their ability to act as alkylating agents, leading to DNA damage. nih.gov N-nitroso-N-propylurea, like other nitrosamides, can spontaneously decompose to form reactive electrophiles that alkylate DNA, a critical step in initiating carcinogenesis. nih.gov This process can lead to the formation of altered DNA bases and subsequent mutations. nih.gov

While the role of DNA alkylation is well-established, there is a need to explore other potential carcinogenic mechanisms of NPU. Research into the specific types of DNA adducts formed by NPU and their mutagenic potential is ongoing. For example, studies on other N-nitroso compounds have identified specific adducts like O6-methylguanine that have established miscoding properties. mdpi.com

Furthermore, the influence of metabolic activation on NPU's carcinogenicity requires deeper investigation. While nitrosamides can act directly, metabolic activation by cytochrome P450 enzymes can enhance the formation of reactive species for nitrosamines. Specifically, CYP2E1 and CYP2A6 are key enzymes in the metabolic activation of some N-nitroso compounds. Understanding the specific metabolic pathways and enzymes involved in NPU's bioactivation will provide a more complete picture of its carcinogenic mechanism.

Studies in F344 rats have shown that N-nitroso-N-propylurea induces a high incidence of thymic lymphomas. nih.govoup.com Research suggests that the target cells for NPU-induced lymphomagenesis reside within the thymus itself, rather than originating in the bone marrow. nih.govoup.com Further investigation into the cellular and molecular events within the thymus following NPU exposure could reveal novel aspects of its carcinogenic activity. These thymic tumors have been classified into lymphoblastic, large cell, and pleomorphic types based on their microscopic features. oup.com

Development of Predictive Models for Carcinogenic Risk

Developing accurate models to predict the carcinogenic risk of N-nitroso compounds is essential for public health and regulatory purposes. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including carcinogenicity. researchgate.net

Several QSAR models have been developed to predict the carcinogenic potential of N-nitroso compounds. researchgate.netmdpi.com These models utilize various molecular descriptors to classify compounds based on their potential toxicity. mdpi.com For instance, some models have achieved a high degree of correct classification by considering factors like the potential for bifunctional alkylation. mdpi.com More recent approaches have extended the CADRE (Computer-Aided Discovery and REdesign) platform to predict the carcinogenic potency of N-nitroso compounds with approximately 77% accuracy in external testing. nih.govresearchgate.net These models leverage quantum mechanics to capture key structure-activity relationships, enhancing their predictive power for complex molecules. nih.gov

Future efforts in this area should focus on refining these models by incorporating a wider range of N-nitroso compounds, including NPU, and integrating more complex biological data. This could involve developing models that not only predict carcinogenicity but also provide insights into the potential target organs and mechanisms of action. The goal is to create robust and reliable in silico tools that can reduce the need for animal testing and provide rapid risk assessments for new and existing N-nitroso compounds. researchgate.net

Table 1: Research on Predictive Models for N-Nitroso Compound Carcinogenicity

| Model Type | Key Features | Reported Accuracy/Performance | Source |

| QSAR | Uses molecular descriptors to classify compounds. | 97% correct classification in one study. mdpi.com | mdpi.com |

| CADRE Platform Extension | Employs quantum mechanics to capture structure-activity relationships. | 77% accuracy in external testing. nih.gov | nih.govresearchgate.net |

| MLR with MACCS and PubChem fingerprints | Utilizes Multiple Linear Regression with specific molecular fingerprints. | Good internal fitting ability and robustness. mdpi.com | mdpi.com |

| 0D-2D-DRAGON descriptors with Genetic Algorithm | Combines various descriptor types with a genetic algorithm for variable selection. | Explains around 86% of variance in experimental activity. researchgate.net | researchgate.net |

This table is for illustrative purposes and summarizes findings from different studies on various N-nitroso compounds.

Strategies for Prevention and Intervention in N-Nitroso Compound-Induced Neoplasia

Preventing exposure to N-nitroso compounds and intervening in the carcinogenic process are key public health goals. Since N-nitroso compounds can be formed endogenously from precursors like nitrates and nitrites found in the diet, dietary modifications represent a primary prevention strategy. e-ce.orgplos.org

Increased consumption of fruits and vegetables, which contain inhibitors of nitrosation such as ascorbic acid (vitamin C) and polyphenols, is recommended. nih.govnih.gov These compounds can destroy nitrosating agents, thereby blocking the endogenous formation of N-nitroso compounds. nih.gov Conversely, reducing the intake of foods high in nitrates and nitrites, such as certain cured meats, may also lower the risk. nih.gov

Another avenue for intervention is the modulation of metabolic pathways. As previously mentioned, certain cytochrome P450 enzymes are involved in the activation of N-nitroso compounds. Research into inhibitors of these specific enzymes could lead to chemopreventive strategies.

Furthermore, addressing chronic inflammation is important, as it can lead to the endogenous synthesis of nitrosating agents. nih.gov Strategies to reduce chronic inflammatory conditions could therefore indirectly lower the risk of N-nitroso compound-induced cancers.

For specific cancers linked to N-nitroso compounds, such as gastric cancer, other interventions are also relevant. For example, the eradication of Helicobacter pylori infection, a major risk factor for gastric cancer, is a key primary prevention strategy. e-ce.org

Q & A

Q. How can researchers validate the structural integrity of synthesized NPU?

Methodological Answer:

- Use multi-dimensional NMR spectroscopy (e.g., H, C, and 2D-COSY) to confirm the nitroso and propylurea functional groups. Assignments must be supported by decoupling experiments to resolve overlapping signals .

- Pair with FT-IR spectroscopy to verify the presence of characteristic N-N=O stretching vibrations (~1,480–1,570 cm) and urea carbonyl peaks (~1,640–1,680 cm).

- Validate purity via HPLC-UV with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times against certified reference standards .

Q. What analytical methods are recommended for detecting NPU in complex biological matrices?

Methodological Answer:

- Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize transitions for NPU’s molecular ion (e.g., m/z 146.1 → 88.1 for fragmentation). Validate sensitivity (LOD ≤ 0.1 ppb) and linearity (R > 0.995) .

- For tissue samples, use accelerated solvent extraction (ASE) with dichloromethane, followed by cleanup via solid-phase extraction (SPE) using mixed-mode sorbents to reduce matrix interference .

Q. What are the primary mechanisms of NPU-induced carcinogenicity?

Methodological Answer:

- Investigate DNA alkylation via quantification of O-propylguanine adducts using immunoaffinity columns and LC-MS/MS. Compare adduct levels across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific susceptibility .

- Evaluate oxidative stress by measuring glutathione depletion and malondialdehyde (MDA) levels in exposed rodent models. Use ANOVA to statistically correlate dose-response relationships .

Q. How should researchers handle NPU’s instability during storage?

Methodological Answer:

Q. What in vitro models are suitable for preliminary NPU toxicity screening?

Methodological Answer:

- Use Ames test (TA98 and TA100 strains) with metabolic activation (S9 liver homogenate) to assess mutagenicity. Report revertant colonies with ≥2-fold increase over controls as positive .

- Conduct MTT assays on human hepatocytes to determine IC values. Include positive controls (e.g., N-methyl-N-nitrosourea) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on NPU’s carcinogenic potency across studies be resolved?

Methodological Answer:

- Apply contradiction analysis frameworks (e.g., TRIZ model) to identify confounding variables such as differences in metabolic activation systems or animal strain-specific polymorphisms .

- Perform meta-analysis using PRISMA guidelines to aggregate data from ≥10 studies. Stratify by dose, exposure duration, and model system. Use funnel plots to assess publication bias .

Q. What experimental design optimizes NPU’s dose-response studies in preclinical models?

Methodological Answer:

- Follow NIH guidelines for preclinical reporting: use ≥3 dose groups (including a NOAEL cohort), randomized block design, and blinded histopathological evaluations .

- Apply PICOT framework to structure the study:

Q. How can novel NPU derivatives be evaluated for reduced genotoxicity?

Methodological Answer:

- Synthesize analogs with electron-withdrawing substituents (e.g., fluorine at the propyl chain) to destabilize the nitroso group.

- Test alkylation potential via Comet assay in human lymphocytes and compare % tail DNA to parent NPU. Use hierarchical clustering to rank derivatives by safety .

Q. What advanced statistical methods are recommended for NPU toxicokinetic data?

Methodological Answer:

Q. How can regulatory limits for NPU in pharmaceuticals be analytically enforced?

Methodological Answer:

- Adopt USP’s non-compendial LC-MS/MS protocols (e.g., MRM transitions for NPU and its hydrolysis products). Validate methods per ICH Q2(R1) for precision (RSD < 5%) and accuracy (90–110% recovery) .

- Cross-validate with GC-TEA (thermal energy analyzer) to detect nitroso-specific NO release. Calibrate against N-nitrosodimethylamine (NDMA) as a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.